Glesatinib (MGCD265) is a small molecule kinase inhibitor with dual inhibitory activity against the c-MET and AXL receptor tyrosine kinases (RTKs). [, , ] These RTKs are implicated in various cellular processes, including cell growth, survival, proliferation, and migration. [] Aberrant activation of these pathways is frequently observed in various cancers, making them attractive therapeutic targets. [] Glesatinib functions as a type II kinase inhibitor, meaning it binds to the inactive conformation of the kinase domain. [] This characteristic distinguishes it from type I inhibitors and may confer advantages in overcoming certain resistance mechanisms. [, ]
Glesatinib, also known as MGCD265, is a multitargeted receptor tyrosine kinase inhibitor primarily designed to inhibit the mesenchymal-epithelial transition factor and AXL receptor tyrosine kinase. This compound has been investigated for its potential therapeutic effects in various solid tumors characterized by aberrant MET and AXL signaling pathways. Glesatinib has shown promise in preclinical models and clinical trials, demonstrating antitumor activity against MET-driven cancers, particularly those with specific mutations such as MET exon 14 skipping .
Glesatinib is classified as a type II receptor tyrosine kinase inhibitor. It targets multiple kinases, including MET and AXL, which are implicated in cancer cell proliferation, survival, and metastasis. The compound was developed by the pharmaceutical company Mirati Therapeutics and has been subject to various clinical trials aimed at assessing its safety and efficacy in treating solid tumors associated with MET aberrations .
The synthesis of glesatinib involves several chemical reactions that are optimized to yield high purity and potency. While specific synthetic routes are proprietary, the general approach includes:
The molecular structure of glesatinib can be represented by its chemical formula and a molecular weight of approximately 320.39 g/mol. The compound features:
Data from crystallographic studies can provide insights into the three-dimensional conformation of glesatinib when bound to its targets, revealing critical interactions that underpin its inhibitory effects .
Glesatinib's activity is primarily based on its ability to inhibit kinase activity through competitive binding at the ATP-binding site. Key reactions include:
These interactions underscore the importance of understanding resistance mechanisms in developing effective cancer therapies.
Glesatinib exerts its antitumor effects through several mechanisms:
Clinical studies have reported modest objective response rates in patients treated with glesatinib in combination with other agents like erlotinib or docetaxel .
Glesatinib displays several physical and chemical properties relevant for its application:
These properties are critical for formulation development and ensuring effective delivery in clinical settings .
Glesatinib has several scientific applications:
Glesatinib (MGCD265) is a rationally designed, ATP-competitive small-molecule inhibitor exhibiting potent dual antagonism against MET (hepatocyte growth factor receptor, HGFR) and AXL receptor tyrosine kinases. Biochemical assays demonstrate nanomolar inhibitory activity, with IC₅₀ values of 1 nM for MET and <3 nM for AXL [3] [6]. This dual targeting is pharmacologically significant due to the established roles of MET and AXL in tumor growth, metastasis, and therapy resistance. MET hyperactivation—through mutations, amplifications, or ligand-dependent signaling—drives oncogenic processes like cell scattering, invasion, and angiogenesis [6]. Concurrently, AXL overexpression promotes epithelial-mesenchymal transition (EMT), immune evasion, and resistance to EGFR inhibitors in NSCLC [5]. Glesatinib’s co-inhibition disrupts synergistic signaling between these kinases, as MET/AXL cross-phosphorylation amplifies downstream survival cascades [1].
Table 1: Kinase Inhibition Profile of Glesatinib
Target Kinase | IC₅₀ (nM) | Primary Oncogenic Functions |
---|---|---|
MET | 1.0 | Tumor cell proliferation, invasion, angiogenesis |
AXL | <3.0 | EMT, immune suppression, therapy resistance |
MERTK | <3.0 | Apoptotic cell clearance, immunosuppression |
RON (MST1R) | <3.0 | Metastasis, inflammation |
TIE-2 | <3.0 | Angiogenesis, tumor microenvironment modulation |
Beyond MET/AXL, glesatinib inhibits MERTK, RON (MST1R), and TIE-2 at IC₅₀ values below 3 nM [3] [6]. MERTK—a TAM family kinase like AXL—regulates efferocytosis (apoptotic cell clearance) and contributes to an immunosuppressive tumor microenvironment by dampening dendritic cell activation and promoting M2 macrophage polarization [1] [7]. RON inhibition impedes metastasis and inflammatory signaling, while TIE-2 blockade disrupts angiogenic processes mediated by angiopoietins [3] [6]. Though secondary, these off-target effects amplify glesatinib’s anti-tumor efficacy by simultaneously targeting:
Glesatinib functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of MET and AXL [3] [6]. This structural specificity distinguishes it from type I inhibitors (e.g., crizotinib), which target active kinase conformations. The compound’s aminopyrazine core facilitates deep penetration into the hydrophobic back pocket of the kinase domain, forming critical interactions:
For AXL, glesatinib exploits the unique "KWIAIES" signature sequence conserved in TAM kinases, enabling high-affinity binding despite structural variations across kinases [7]. This binding mode prolongs target residence time and enhances selectivity against non-TAM kinases. Molecular dynamics simulations confirm that glesatinib’s cyclopropane-dicarboxamide moiety optimizes steric complementarity with the solvent-exposed region of AXL’s catalytic domain, reducing off-target effects [3] [6].
Table 2: Key Binding Interactions of Glesatinib
Kinase Domain | Interaction Type | Glesatinib Functional Group |
---|---|---|
Hinge region (e.g., MET Asp1222) | Hydrogen bonding | Aminopyrazine core |
Hydrophobic back pocket | Van der Waals forces | Trifluoromethylphenyl group |
DFG motif (Asp-Phe-Gly) | Stabilization of inactive conformation | Cyclopropane-dicarboxamide |
Solvent-exposed region | Hydrophobic interactions | Aliphatic substitutions |
Glesatinib suppresses MET-driven oncogenesis by inhibiting phosphorylation of key downstream effectors:
In MET-amplified NSCLC models, this results in reversed EMT phenotypes—e.g., E-cadherin upregulation, vimentin suppression—and impaired cell migration/invasion [2] [6]. Xenograft studies confirm glesatinib’s efficacy in tumors harboring MET exon 14 skipping mutations, where constitutive kinase activity drives proliferation [6].
AXL inhibition by glesatinib overcomes EGFR TKI resistance in NSCLC. AXL hyperactivation bypasses EGFR dependency via:
Glesatinib resensitizes resistant cells to erlotinib/gefitinib by suppressing AXL-mediated reactivation of these pathways [5]. Similarly, VEGFR2 inhibition synergizes with MET/AXL blockade to impair angiogenesis. Dual targeting reduces VEGF-driven endothelial cell proliferation and synergizes with anti-angiogenics like bevacizumab [3].
Glesatinib disrupts tumor metabolism by inhibiting PI3K/AKT-regulated glycolysis. Key effects include:
In preclinical models, this metabolic shift increases oxidative stress and sensitizes tumors to oxidative phosphorylation inhibitors [3].
Table 3: Downstream Signaling Pathways Modulated by Glesatinib
Pathway | Key Effectors | Biological Outcome |
---|---|---|
PI3K/AKT/mTOR | AKT, mTOR, GSK3β | Apoptosis induction, reduced cell survival |
RAS/MAPK | RAF, MEK, ERK1/2 | Inhibition of proliferation |
JAK/STAT | STAT3 | Suppression of EMT and immune evasion |
Glycolytic metabolism | HK-II, LDH-A, GLUT1 | Impaired Warburg effect |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9